molecular formula C22H21ClN2O2 B4500905 4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol

4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol

Cat. No.: B4500905
M. Wt: 380.9 g/mol
InChI Key: OEEYTCQHZJWADO-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol is a complex organic compound that features a piperidinol core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol typically involves multi-step organic reactions. One common method starts with the preparation of the piperidinol core, followed by the introduction of the chlorophenyl and pyrrolylbenzoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.

    Reduction: This can result in the conversion of certain functional groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, if the compound exhibits anti-inflammatory properties, it might inhibit certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-hydroxypiperidine: Shares the piperidinol core but lacks the pyrrolylbenzoyl group.

    1-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butan-1-one: Similar structure but with a butanone core instead of piperidinol.

    4-(4-chlorophenyl)-1-(4-methylbenzoyl)-4-piperidinol: Similar but with a methyl group instead of the pyrrolyl group.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-19-7-5-18(6-8-19)22(27)11-15-25(16-12-22)21(26)17-3-9-20(10-4-17)24-13-1-2-14-24/h1-10,13-14,27H,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEYTCQHZJWADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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